molecular formula C12H24N2O2 B582073 2-n-boc-amino-2-cyclopentyl-ethylamine CAS No. 936497-76-6

2-n-boc-amino-2-cyclopentyl-ethylamine

Cat. No.: B582073
CAS No.: 936497-76-6
M. Wt: 228.336
InChI Key: GFKASSGUZFUGPA-UHFFFAOYSA-N
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Description

2-n-boc-amino-2-cyclopentyl-ethylamine: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-boc-amino-2-cyclopentyl-ethylamine typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopentylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-n-boc-amino-2-cyclopentyl-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-n-boc-amino-2-cyclopentyl-ethylamine is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it suitable for protecting amine groups during the synthesis of complex molecules .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 2-n-boc-amino-2-cyclopentyl-ethylamine primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 2-n-boc-amino-2-cyclopentyl-ethylamine is unique due to its specific structure, which provides a balance of stability and reactivity. The cyclopentyl group adds steric bulk, making it more resistant to hydrolysis compared to other carbamates. This makes it particularly useful in synthetic applications where stability is crucial .

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKASSGUZFUGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674199
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-76-6
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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